molecular formula C16H34I2N2O4 B093136 (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide CAS No. 15483-60-0

(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide

Cat. No. B093136
CAS RN: 15483-60-0
M. Wt: 572.26 g/mol
InChI Key: MJCXIBKSEYPUGT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide, also known as ETDI, is a quaternary ammonium salt that has been widely used in scientific research. It is a type of crosslinking agent that can be used in various fields such as biomedicine, materials science, and chemistry.

Mechanism Of Action

The mechanism of action of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide involves the formation of covalent bonds between the quaternary ammonium group of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide and the functional groups of biomolecules. This process leads to the crosslinking of biomolecules and the formation of a stable network. The crosslinked biomolecules exhibit improved mechanical properties, such as increased stiffness and strength.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide depend on the type of biomolecule that is crosslinked. For example, crosslinking of collagen and gelatin can enhance their mechanical properties and improve their stability. Crosslinking of DNA can increase its resistance to enzymatic degradation. Crosslinking of polysaccharides can improve their water retention properties.

Advantages And Limitations For Lab Experiments

The advantages of using (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in lab experiments include its ability to crosslink various biomolecules, its low toxicity, and its ease of use. However, there are also some limitations to using (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide, such as its sensitivity to pH and temperature, and its potential to form non-specific crosslinks.

Future Directions

There are many future directions for the use of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in scientific research. Some potential applications include:
1. Development of novel biomaterials with improved mechanical properties and biocompatibility.
2. Synthesis of new types of nanoparticles with improved drug delivery properties.
3. Modification of the surface properties of medical devices to improve their performance.
4. Use of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide as a crosslinking agent in the preparation of novel polymers and resins.
5. Investigation of the potential of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in the field of regenerative medicine.
Conclusion:
In conclusion, (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide is a versatile crosslinking agent that has been widely used in scientific research. It has many potential applications in various fields such as biomedicine, materials science, and chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide have been discussed in this paper.

Synthesis Methods

The synthesis of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide can be achieved by reacting trimethylamine with ethylene glycol dimethyl ether in the presence of iodine. The resulting product is then purified by recrystallization. The chemical structure of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide is shown below:

Scientific Research Applications

(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been extensively used in scientific research due to its ability to crosslink various biomolecules, such as proteins, DNA, and polysaccharides. It can also be used to modify the surface properties of materials, such as enhancing the hydrophilicity and biocompatibility of polymers. (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used in a variety of applications, including:
1. Biomedical applications: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used to crosslink collagen and gelatin for tissue engineering applications. It has also been used to modify the surface properties of medical devices, such as catheters and stents.
2. Materials science: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used to crosslink hydrogels for drug delivery and wound healing applications. It has also been used to modify the surface properties of nanoparticles and to synthesize novel materials, such as dendrimers.
3. Chemistry: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used as a crosslinking agent in the synthesis of polymers and resins. It has also been used in the preparation of ion-exchange resins and as a catalyst in various chemical reactions.

properties

CAS RN

15483-60-0

Product Name

(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide

Molecular Formula

C16H34I2N2O4

Molecular Weight

572.26 g/mol

IUPAC Name

trimethyl-[[2-[2-[4-[(trimethylazaniumyl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide

InChI

InChI=1S/C16H34N2O4.2HI/c1-17(2,3)9-13-11-19-15(21-13)7-8-16-20-12-14(22-16)10-18(4,5)6;;/h13-16H,7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

MJCXIBKSEYPUGT-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CC1COC(O1)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CC1COC(O1)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-]

synonyms

P-227

Origin of Product

United States

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